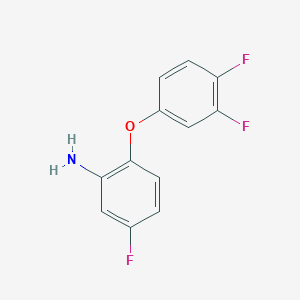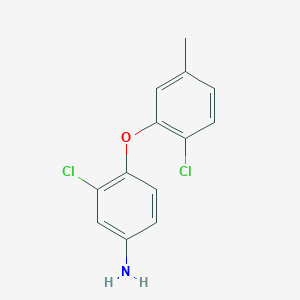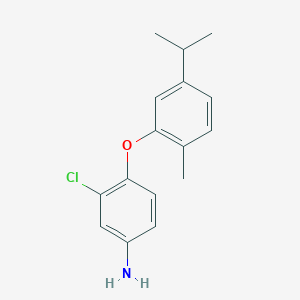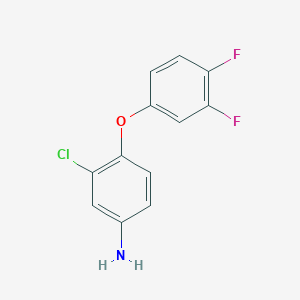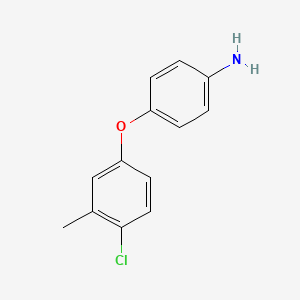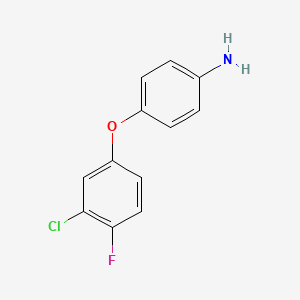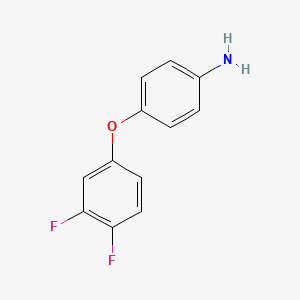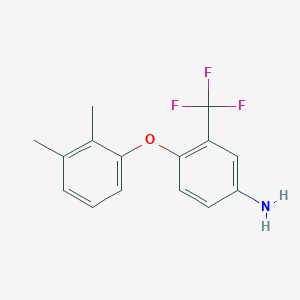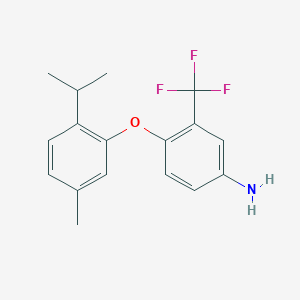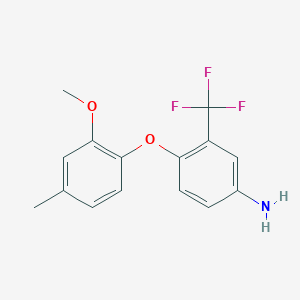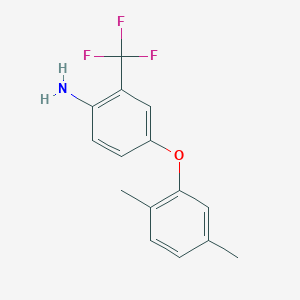
4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" is a chemical that appears to be related to various aniline derivatives with potential applications in materials science, particularly in the field of liquid crystals and nonlinear optics. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available aniline derivatives. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involves a four-step process beginning with 4-trifluoromethoxyaniline . Similarly, the synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves iterative convergent- and chemoselective synthesis . These methods could potentially be adapted for the synthesis of "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could be employed to confirm the structure of "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" once synthesized. Additionally, the crystal structures of related compounds, such as 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, have been determined, revealing insights into their packing and potential for nonlinear optical applications .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can be influenced by substituents on the aromatic ring. For example, the presence of a trifluoromethyl group can affect the outcome of reactions such as bromination, as seen in the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline . Additionally, the selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst . These reactions highlight the potential for "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" to undergo various chemical transformations, which could be explored to develop new materials or intermediates for further synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be significantly altered by the introduction of substituents. For instance, the introduction of trifluoromethyl and trifluoromethoxy groups in 4-octyloxy-N-(benzylidene)aniline derivatives has been shown to stabilize certain liquid crystalline phases . The mesogenic properties of these compounds are influenced by factors such as the polarity of the mesogens and the presence of specific functional groups. The compound "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" could exhibit unique liquid crystalline properties due to its structural features, which would be an interesting area for further study.
Aplicaciones Científicas De Investigación
Liquid Crystal Applications
- Researchers Miyajima, Nakazato, Sakoda, and Chiba (1995) investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl derivatives. These derivatives exhibited stable smectic B and A phases, crucial for liquid crystalline properties. The study highlighted the effect of terminal trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).
Structural Analysis and High-Spin Cationic States
- Ito et al. (2002) synthesized and analyzed the structure of all-para-brominated poly(N-phenyl-m-aniline)s, revealing a U-shaped structure and examining redox properties. This study contributes to understanding the structural dynamics of related aniline compounds (Ito et al., 2002).
Ortho-Effect in Aniline Derivatives
- Grocock et al. (1971) discussed the ortho-effect in 2-amino- and 2-methylamino-benzylidyne trifluoride, closely related to 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. This research provides insights into steric factors and intramolecular hydrogen bonding in aniline derivatives (Grocock et al., 1971).
Electroluminescence in Amorphous Molecular Materials
- Doi, Kinoshita, Okumoto, and Shirota (2003) explored a novel class of emitting amorphous molecular materials, including aniline derivatives. These compounds exhibited high glass-transition temperatures and functioned as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).
Melamine-Based Dendrimers Incorporating Aniline
- Morar et al. (2018) studied the synthesis, structure, and supramolecular behavior of dendritic melamines incorporating 4-(n-octyloxy)aniline. The findings demonstrate the influence of dendritic construction on self-organization and assembly in solution and solid states (Morar et al., 2018).
Catalysis Monitoring in Metal Complexes
- Halter, Spielmann, Kanai, and Plenio (2019) reported on the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with various compounds, leading to fluorescent complexes. This study is significant for understanding fluorescence in aniline-based metal complexes (Halter et al., 2019).
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVNLFNLFDISBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

